2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-chlorophenyl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAWKQOEGRUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.81 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related benzodiazepine derivative showed promising IC50 values against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting that modifications in the piperazine ring can enhance anticancer properties .
2. Antimicrobial Properties
Compounds featuring the benzo[d][1,3]dioxole moiety have demonstrated antimicrobial activity. A study highlighted that derivatives with increased lipophilicity displayed enhanced antibacterial effects, which may also apply to the compound .
3. Neuropharmacological Effects
The piperazine scaffold is known for its role in central nervous system (CNS) activity. Compounds similar to this one have been evaluated for their anxiolytic and antidepressant effects. Structure-activity relationship studies suggest that modifications at the piperazine position can significantly affect receptor affinity and efficacy .
Structure-Activity Relationship (SAR)
The SAR of related compounds indicates that:
- The presence of the benzo[d][1,3]dioxole enhances lipophilicity and biological activity.
- Substituents on the piperazine ring can modulate receptor interactions and potency.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increases receptor affinity |
| Benzo[d][1,3]dioxole moiety | Enhances lipophilicity and activity |
Case Study 1: Cytotoxicity in Cancer Cell Lines
A synthesized analog similar to the compound was tested against MCF-7 and HCT-116 cells. The results showed an IC50 of 16.19 μM for HCT-116, indicating significant cytotoxic potential compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various derivatives, those with enhanced lipophilicity exhibited greater antibacterial activity against Staphylococcus aureus and Escherichia coli strains. This suggests that structural modifications can lead to improved antimicrobial properties .
Scientific Research Applications
Target Receptors
The compound is believed to interact with several central nervous system receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and behavior.
- Serotonin Receptors : Interactions could affect serotonin levels, impacting anxiety and depression.
- Norepinephrine Receptors : Modulation may alter stress responses and cognitive functions.
Biochemical Pathways
The compound's interaction with these receptors can influence various biochemical pathways:
- Neurotransmitter Release : Changes in the release of neurotransmitters can affect neuronal communication.
- Gene Expression : Modifications in receptor activity can lead to alterations in gene expression related to mood regulation and stress response.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties are influenced by the compound's structure:
- Absorption : The piperazine ring may enhance solubility.
- Metabolic Stability : The presence of the benzodioxole group could improve metabolic resistance.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 16.19 | |
| HCT-116 (Colorectal Cancer) | Not specified |
These findings suggest that structural modifications can enhance anticancer properties.
Antimicrobial Properties
The compound has shown potential antimicrobial activity. Studies indicate that derivatives with increased lipophilicity exhibit enhanced antibacterial effects against pathogens such as:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
This suggests that structural modifications can lead to improved antimicrobial efficacy.
Neuropharmacological Effects
The piperazine scaffold is associated with various neuropharmacological effects:
- Anxiolytic Effects : Similar compounds have been studied for their potential to reduce anxiety.
- Antidepressant Effects : Modifications at the piperazine position can significantly affect receptor affinity and efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases receptor affinity |
| Benzo[d][1,3]dioxole Moiety | Enhances lipophilicity and biological activity |
These insights into structural modifications aid in the design of more effective derivatives.
Case Study 1: Cytotoxicity in Cancer Cell Lines
A synthesized analog was tested against MCF-7 and HCT-116 cells. The results showed an IC50 of 16.19 μM for HCT-116 cells, indicating significant cytotoxic potential compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various derivatives, those with enhanced lipophilicity exhibited greater antibacterial activity against Staphylococcus aureus and Escherichia coli strains. This suggests that structural modifications can lead to improved antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Linked Acetamide Derivatives
Key Observations :
- The 4-chlorobenzyl group in the target compound may enhance lipophilicity and receptor affinity compared to 4-methoxyphenyl (4p) or difluorophenyl (47) derivatives .
- Unlike Piribedil (45), which lacks the oxoacetamide moiety, the target compound’s acetamide group could influence selectivity for non-dopaminergic targets .
Chlorobenzyl-Substituted Analogs
- The target compound’s simpler structure (lacking the pyrrolidine dione) may improve metabolic stability.
Anti-inflammatory Indole Analogs (122–125) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
